Creatinine hydrochloride

Vue d'ensemble

Description

Creatinine Hydrochloride Description

Creatinine hydrochloride (CRN-HCl) is a hydrochloride salt form of creatinine (CRN), a metabolic waste product typically found in blood and urine of vertebrates. It is known for its inhibitory effects on bacterial replication, which does not extend to fungi, making it a useful component in media for the isolation of fungi from environmental or clinical samples .

Synthesis Analysis

The synthesis of creatinine and its salts has been explored in various studies. For instance, creatininium bromide, creatininium 3-aminobenzoate, and creatininium 3,5-dinitrobenzoate are salts of creatinine that have been synthesized and characterized by single-crystal X-ray diffraction and Hirshfeld surface analysis . These salts are important for the formation of drug materials with potential anti-HIV, antifungal, antiprotozoal, antiviral, and antitumor properties.

Molecular Structure Analysis

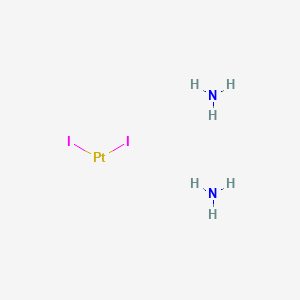

The molecular structure of creatinine and its complexes has been extensively studied. For example, the crystal and molecular structure of bis(creatinine)silver(I) perchlorate dihydrate has been determined, revealing that creatinine ligands are planar and coordinate linearly through the cyclic imino nitrogen atoms to the silver ion . The extensive intermolecular hydrogen bonding system in the complex involves water molecules, perchlorate groups, and the carbonyl and exocyclic NH2 groups of the ligands.

Chemical Reactions Analysis

Creatinine reacts non-enzymatically with hydroxyl radicals (•OH) to form various compounds such as creatol (CTL), demethylcreatinine (DMC), and methylguanidine (MG). This reaction is significant in the context of hydroxyl radical scavenging in mammals, where creatinine serves as an intrinsic scavenger . The molar ratio of scavenged •OH to creatinine in healthy subjects and normal rats is similar, but this ratio increases in patients with chronic kidney disease (CKD), indicating that creatinine may not be sufficient to scavenge all •OH in such cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of creatinine and its derivatives have been analyzed in various contexts. For instance, a hydrophilic interaction HPLC method has been developed for the determination of creatinine, uric acid, and ascorbic acid in bovine milk and orange juice, indicating the presence of these compounds in food products and their potential impact on human health . Additionally, the Jaffe's reaction is a well-known method for the measurement of creatinine, which involves the formation of an orange color with picric acid in an alkaline medium, and the determination of the optimum alkali concentration required for maximum color development has been investigated .

Applications De Recherche Scientifique

Fungal Growth Media Enhancement : Creatinine hydrochloride (CRN-HCl) acts as a potent inhibitor of bacterial replication, without inhibiting the growth of yeasts or molds. This property makes CRN-HCl a potentially useful addition to growth media for facilitating the isolation of environmental or clinically relevant fungal species. It effectively suppresses bacterial growth in liquid or solid agar media while allowing outgrowth of slower-growing fungi (Smithee et al., 2014).

Creatinine Detection in Clinical Diagnosis : A chemiluminescence method for creatinine determination has been developed, enhancing its detection in the presence of cobalt ions. This method is sensitive and selective, useful for creatinine detection in human urine samples, and holds promise for various applications including basic metabolic panel, drug screening, and urinary metabolomic research (Hanif et al., 2016).

Low-Cost Urine Creatinine Determination : A low-cost enzymatic paper-based analytical device (enz-PAD) has been developed for determining urine creatinine. This approach uses disposable creatinine enzyme reagents and provides a novel, nearly zero-cost alternative method for screening urinary creatinine, beneficial for developing countries (Talalak et al., 2015).

Photonic Crystal Sensing Motif for Creatinine Detection : A new sensing motif based on intelligent polymerized crystalline colloidal array (IPCCA) materials has been developed for the detection and quantification of creatinine. This sensor can determine physiological levels of creatinine in human blood serum samples, and the technology is adaptable for fabricating sensors for various species (Sharma et al., 2004).

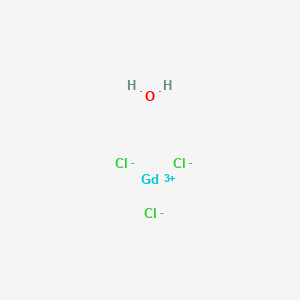

Amperometric Creatinine Biosensor for Hemodialysis Patients : Enzyme sensors with co-immobilized creatinine amidohydrolase, creatine amidinohydrolase, and sarcosine oxidase have been used to amperometrically detect creatinine, offering additional information on the efficiency of extracorporeal procedures in hemodialysis treatment (Tombach et al., 2001).

Functional Porous Polymer Structure Sensing for Plasma Creatinine : A new method for detecting creatinine using a functional porous polymer structure (FPPS) comprised of ionic liquids and poly-lactic-co-glycolic acid (PLGA) has been developed. This novel approach could be applied in diagnostic applications for monitoring individuals with renal dysfunction (Nanda et al., 2015).

Propriétés

IUPAC Name |

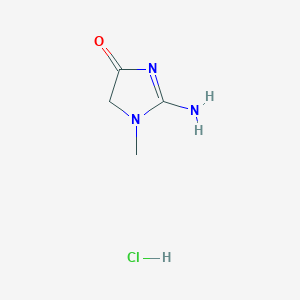

2-amino-3-methyl-4H-imidazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-2-3(8)6-4(7)5;/h2H2,1H3,(H2,5,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYONPGZTHDDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Creatinine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Creatinine hydrochloride | |

CAS RN |

19230-81-0 | |

| Record name | Creatinine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19230-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-imino-1-methylimidazolidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

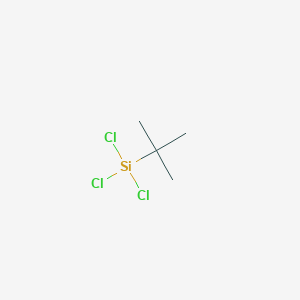

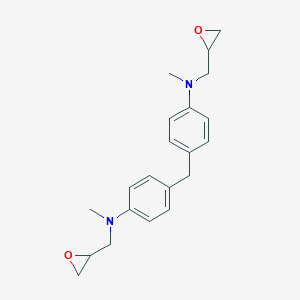

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

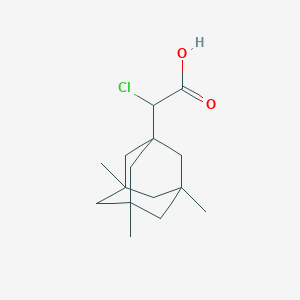

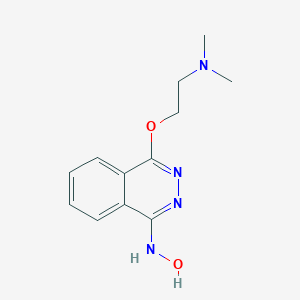

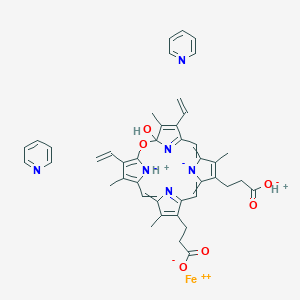

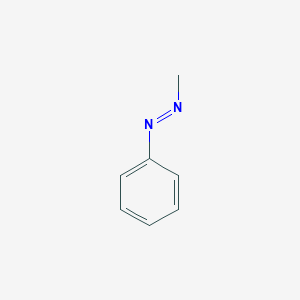

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)